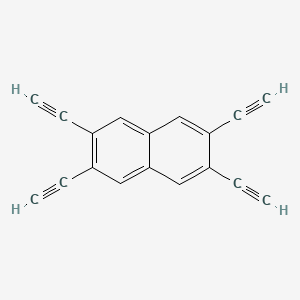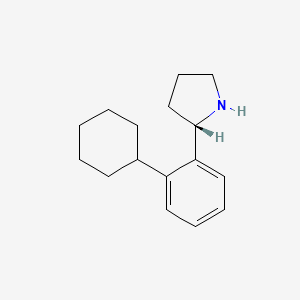
(S)-2-(2-Cyclohexylphenyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(2-Cyclohexylphenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a pyrrolidine ring attached to a phenyl group, which is further substituted with a cyclohexyl group. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of the atoms around the chiral center.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-Cyclohexylphenyl)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Addition of the Cyclohexyl Group: The cyclohexyl group can be added through a Grignard reaction or a similar organometallic reaction.
Industrial Production Methods
Industrial production of this compound may involve the use of chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry. The process typically includes:
Chiral Catalysis: Using chiral catalysts to induce the formation of the (S)-enantiomer.
Resolution of Racemic Mixtures: Separating the (S)-enantiomer from a racemic mixture using chromatographic techniques or crystallization.
化学反应分析
Types of Reactions
(S)-2-(2-Cyclohexylphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidines.
科学研究应用
(S)-2-(2-Cyclohexylphenyl)pyrrolidine has various applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of (S)-2-(2-Cyclohexylphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Receptor Interaction: Modulating receptor signaling pathways.
Pathway Involvement: Affecting various biochemical pathways, leading to physiological effects.
相似化合物的比较
Similar Compounds
®-2-(2-Cyclohexylphenyl)pyrrolidine: The enantiomer of the compound with the opposite stereochemistry.
2-(2-Cyclohexylphenyl)pyrrolidine: The racemic mixture containing both (S)- and ®-enantiomers.
2-Phenylpyrrolidine: A similar compound lacking the cyclohexyl group.
Uniqueness
(S)-2-(2-Cyclohexylphenyl)pyrrolidine is unique due to its specific (S)-configuration, which can result in different biological activities and properties compared to its ®-enantiomer and racemic mixture. The presence of the cyclohexyl group also contributes to its distinct chemical and physical properties.
属性
分子式 |
C16H23N |
|---|---|
分子量 |
229.36 g/mol |
IUPAC 名称 |
(2S)-2-(2-cyclohexylphenyl)pyrrolidine |
InChI |
InChI=1S/C16H23N/c1-2-7-13(8-3-1)14-9-4-5-10-15(14)16-11-6-12-17-16/h4-5,9-10,13,16-17H,1-3,6-8,11-12H2/t16-/m0/s1 |
InChI 键 |
BUQLACMQYVFYQF-INIZCTEOSA-N |
手性 SMILES |
C1CCC(CC1)C2=CC=CC=C2[C@@H]3CCCN3 |
规范 SMILES |
C1CCC(CC1)C2=CC=CC=C2C3CCCN3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13349700.png)
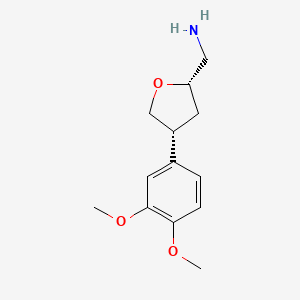

![5-(2-(Benzyloxy)phenyl)-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B13349718.png)
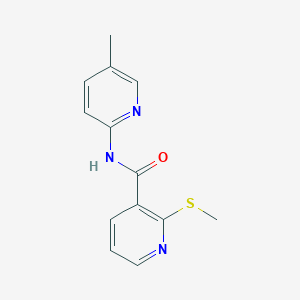
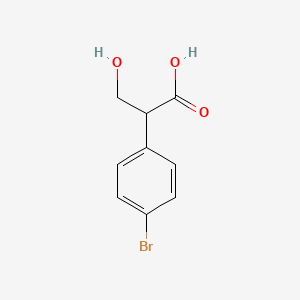





![Rel-(3S,4S)-4-(benzo[d][1,3]dioxol-5-yloxy)tetrahydrofuran-3-ol](/img/structure/B13349758.png)
